5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902409
InChI: InChI=1S/C13H14Cl2N2O/c14-8-11-10-7-9(15)4-5-12(10)17(16-11)13-3-1-2-6-18-13/h4-5,7,13H,1-3,6,8H2
SMILES:
Molecular Formula: C13H14Cl2N2O
Molecular Weight: 285.17 g/mol

5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS No.:

Cat. No.: VC15902409

Molecular Formula: C13H14Cl2N2O

Molecular Weight: 285.17 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole -

Specification

Molecular Formula C13H14Cl2N2O
Molecular Weight 285.17 g/mol
IUPAC Name 5-chloro-3-(chloromethyl)-1-(oxan-2-yl)indazole
Standard InChI InChI=1S/C13H14Cl2N2O/c14-8-11-10-7-9(15)4-5-12(10)17(16-11)13-3-1-2-6-18-13/h4-5,7,13H,1-3,6,8H2
Standard InChI Key FMERBZWNHKNJIC-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=C(C=C3)Cl)C(=N2)CCl

Introduction

Chemical Identity and Structural Features

5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS# 935466-70-9) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Its molecular formula is C13H13Cl2N3OC_{13}H_{13}Cl_2N_3O, with a molecular weight of 298.17 g/mol . Key structural elements include:

  • A 5-chloro substituent on the indazole core, enhancing electrophilic reactivity.

  • A chloromethyl group at position 3, providing a site for nucleophilic substitution or further functionalization.

  • A tetrahydro-2H-pyran-2-yl (THP) group at position 1, serving as a protective moiety for nitrogen atoms in synthetic workflows.

The THP group adopts a chair conformation, minimizing steric hindrance and stabilizing the molecule through intramolecular hydrogen bonding. X-ray crystallography of analogous indazole derivatives reveals planar aromatic systems with substituents influencing packing efficiency via π-π interactions .

PropertyValue/Description
Melting PointNot reported; likely >150°C (crystalline solids with similar mass and halogen content exhibit high m.p.)
SolubilityLow in water; soluble in DMSO, DMF, dichloromethane
StabilityHydrolytically stable under anhydrous conditions; THP group may cleave in acidic media
Spectroscopic Data- IR: νC-Cl\nu_{\text{C-Cl}} ~750 cm1^{-1} , νC=N\nu_{\text{C=N}} ~1600 cm1^{-1}
- 1H^1H NMR: δ 4.5–5.5 (THP protons), δ 4.0–4.5 (chloromethyl CH2_2 )

Future Research Directions

Further studies should prioritize:

  • Crystallographic analysis to elucidate solid-state interactions.

  • Biological screening for antimicrobial or anticancer activity, given the prevalence of indazoles in drug discovery .

  • Derivatization studies to explore the chloromethyl group’s reactivity in cross-coupling reactions.

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